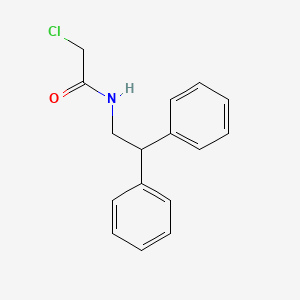
2-chloro-N-(2,2-diphenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-chloro-N-(2,2-diphenylethyl)acetamide typically involves the reaction of 2,2-diphenylethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2-chloro-N-(2,2-diphenylethyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form 2,2-diphenylethylamine and chloroacetic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-chloro-N-(2,2-diphenylethyl)acetamide is widely used in scientific research, particularly in:
Proteomics: It is used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmacologically active molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
作用機序
The mechanism of action of 2-chloro-N-(2,2-diphenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein structure and function. This interaction can modulate various biochemical pathways, depending on the specific target and context .
類似化合物との比較
2-chloro-N-(2,2-diphenylethyl)acetamide can be compared with other similar compounds, such as:
2-chloro-N-(1,2-diphenylethyl)acetamide: This compound has a similar structure but differs in the position of the phenyl groups, which can affect its reactivity and biological activity.
N-(2,6-dimethylphenyl)chloroacetamide: This compound has a different aromatic substitution pattern, leading to variations in its chemical properties and applications.
生物活性
2-chloro-N-(2,2-diphenylethyl)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C16H18ClN
- Molecular Weight : 273.78 g/mol
The compound features a chloro group attached to an acetamide structure, with a diphenylethyl moiety that may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The presence of the chloro group can enhance lipophilicity, potentially improving cell membrane permeability and receptor binding affinity.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to altered physiological responses.
- Receptor Modulation : It may bind to specific receptors, influencing signal transduction pathways that regulate various biological functions.
Anti-inflammatory Effects
Compounds in the acetamide class have been investigated for their anti-inflammatory activities. Research indicates that modifications in the acetamide structure can lead to enhanced inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . This suggests that this compound may also possess anti-inflammatory properties.
Data Table: Biological Activities of Related Compounds
Case Studies
While there are no direct case studies exclusively focusing on this compound, related compounds have been extensively studied:
- Anticancer Evaluation : A study involving N-substituted acetamides demonstrated promising anticancer activity against multiple cell lines. The presence of halogenated groups was associated with increased potency against cancer cells .
- Anti-inflammatory Research : Investigations into similar acetamides revealed their potential as non-steroidal anti-inflammatory drugs (NSAIDs), showing significant reductions in COX enzyme activity and subsequent inflammatory markers .
特性
IUPAC Name |
2-chloro-N-(2,2-diphenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c17-11-16(19)18-12-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBXCNDFSWKPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)CCl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














